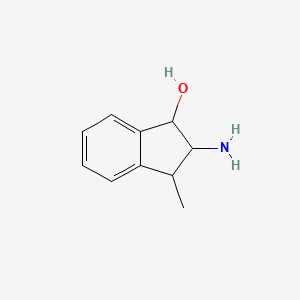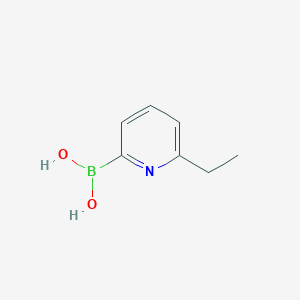
2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol ist eine chemische Verbindung mit einer einzigartigen Struktur, die ein Indanringsystem umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol beinhaltet typischerweise die Reduktion von 2-Amino-3-methyl-1-indanon. Diese Reduktion kann unter kontrollierten Bedingungen mit verschiedenen Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden. Die Reaktion wird in der Regel unter einer Inertgasatmosphäre durchgeführt, um Oxidation zu verhindern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann katalytische Hydrierungsverfahren umfassen, bei denen die Vorläuferverbindung in Gegenwart eines geeigneten Katalysators Wasserstoffgas ausgesetzt wird. Dieses Verfahren sorgt für eine hohe Ausbeute und Reinheit des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Weitere Reduktion kann zur Bildung vollständig gesättigter Verbindungen führen.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indanole, Ketone und vollständig gesättigte Kohlenwasserstoffe, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Diese Verbindung kann in der Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen verwendet werden.
Industrie: Es wird bei der Herstellung von Feinchemikalien und als Vorläufer für verschiedene industrielle Prozesse verwendet.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und so deren Aktivität beeinflussen. Das Indanringsystem sorgt für strukturelle Stabilität und kann mit hydrophoben Bereichen von Proteinen wechselwirken, wodurch deren Funktion beeinflusst wird.
Wirkmechanismus
The mechanism by which 2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indane ring system provides structural stability and can interact with hydrophobic regions of proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-2,3-dihydro-1H-inden-1-ol
- 3-Methyl-2,3-dihydro-1H-inden-1-ol
- 2-Amino-3-methyl-1-indanon
Einzigartigkeit
2-Amino-3-methyl-2,3-dihydro-1H-inden-1-ol ist aufgrund des Vorhandenseins sowohl einer Aminogruppe als auch einer Hydroxylgruppe am Indanringsystem einzigartig. Diese Kombination funktioneller Gruppen ermöglicht eine Vielzahl chemischer Reaktionen und Wechselwirkungen, wodurch es zu einer vielseitigen Verbindung in verschiedenen Anwendungen wird.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
2-amino-3-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H13NO/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10,12H,11H2,1H3 |
InChI-Schlüssel |
HNUCXHSVJNKPDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C2=CC=CC=C12)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,8-Difluoroimidazo[1,5-A]pyridine](/img/structure/B11920817.png)
![2H-Indeno[5,4-D][1,2]oxazole](/img/structure/B11920819.png)
![Spiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridin]-2'(1'H)-one](/img/structure/B11920827.png)


![(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)boronic acid](/img/structure/B11920841.png)

![2-amino-3,5,6,7-tetrahydro-4H-Pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B11920849.png)
